![molecular formula C13H15N3OS B2841651 3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide CAS No. 1448071-26-8](/img/structure/B2841651.png)
3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide
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Overview
Description
This usually involves identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can often be found in databases like ChemSpider .
Synthesis Analysis
This involves understanding how the compound is made. This information can often be found in scientific literature .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This information can often be found in scientific literature .Physical And Chemical Properties Analysis
This involves identifying properties like melting point, boiling point, solubility, etc .Scientific Research Applications
Anticancer Potential
Neuroprotection and Neurodegenerative Diseases
Antioxidant Activity
Anti-Inflammatory Properties
Organic Electronics and Optoelectronic Devices
Synthetic Chemistry and Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10-15-13(18-16-10)12(17)14-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSVWHHWUFCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-phenylpropyl)-1,2,4-thiadiazole-5-carboxamide |
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